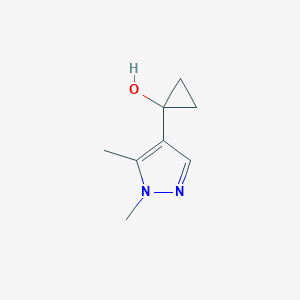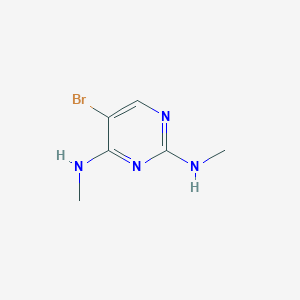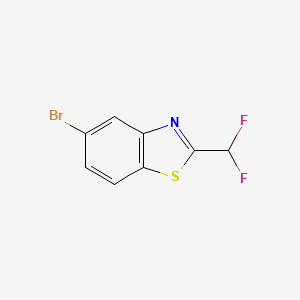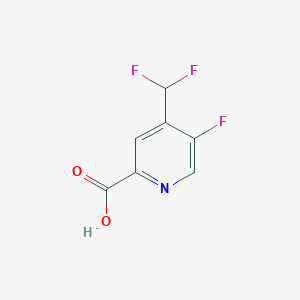
1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H12N2O It features a cyclopropane ring attached to a pyrazole moiety, which is further substituted with two methyl groups
Métodos De Preparación
The synthesis of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with cyclopropanone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the cyclopropane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparación Con Compuestos Similares
Similar compounds to 1-(1,5-Dimethyl-1h-pyrazol-4-yl)cyclopropan-1-ol include:
- 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-amine
- 1-(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonylpiperazine
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Compared to these compounds, this compound is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-(1,5-dimethylpyrazol-4-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c1-6-7(5-9-10(6)2)8(11)3-4-8/h5,11H,3-4H2,1-2H3 |
Clave InChI |
MHZPHSQYMVWCNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)C2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)





![N-[1-(aminomethyl)cyclohexyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13581548.png)

![3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid](/img/structure/B13581552.png)

![5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride](/img/structure/B13581564.png)

![5-Formyl-benzo[1,3]dioxole-4-carboxylic acid](/img/structure/B13581583.png)

